COX Inhibition Potency: Desmethylnaproxen vs. Naproxen and 6-MNA
Desmethylnaproxen's COX inhibitory activity is significantly reduced compared to naproxen and the nabumetone metabolite 6-MNA. In a purified enzyme assay, naproxen analogs were screened; the extent of inhibition for compounds lacking the 6-methoxy group (like desmethylnaproxen) was reported as 'no inhib., less than 10% inhibition up to inhibitor concentrations of 25 μm' [1]. In contrast, 6-MNA (α-demethylnaproxen) acts as a competitive COX inhibitor with Ki values of 21 and 19 μM for ovine COX-1 and -2, respectively , and IC50 values of 70 and 20 μM for human recombinant COX-1 and -2 .
| Evidence Dimension | COX Inhibition |
|---|---|
| Target Compound Data | IC50 not determinable; <10% inhibition at up to 25 μM |
| Comparator Or Baseline | Naproxen and 6-MNA; 6-MNA Ki = 21-19 μM (ovine COX), IC50 = 70-20 μM (human COX) |
| Quantified Difference | Desmethylnaproxen shows >90% reduced inhibition compared to 6-MNA at equivalent concentrations. |
| Conditions | Purified ovine COX-1 and murine COX-2 inhibition assay [1] |
Why This Matters
This indicates that Desmethylnaproxen is not a suitable substitute for naproxen or 6-MNA in COX inhibition assays, and its procurement is for applications beyond primary anti-inflammatory activity.
- [1] PMC Table 1. Determination of IC50 values of naproxen analogs with WT COX. PMC2966109. View Source
